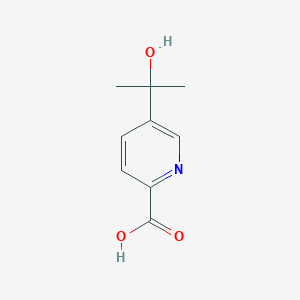
5-(2-Hydroxypropan-2-yl)picolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Hydroxypropan-2-yl)picolinic acid: is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a picolinic acid moiety substituted with a 2-hydroxypropan-2-yl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Hydroxypropan-2-yl)picolinic acid typically involves the reaction of picolinic acid with appropriate reagents to introduce the 2-hydroxypropan-2-yl group. One common method involves the use of 2-bromo-2-propanol as a starting material, which reacts with picolinic acid under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include steps such as purification by recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(2-Hydroxypropan-2-yl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products:
Oxidation: Formation of 5-(2-oxopropan-2-yl)picolinic acid.
Reduction: Formation of 5-(2-hydroxypropan-2-yl)picolinic alcohol.
Substitution: Formation of 5-(2-halopropan-2-yl)picolinic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(2-Hydroxypropan-2-yl)picolinic acid is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: In biological research, this compound is investigated for its potential role in metal ion transport and homeostasis. It may also be used as a probe to study the interactions between metal ions and biological molecules .
Medicine: The compound is explored for its potential therapeutic applications, including its role as an antiviral agent. It has been shown to inhibit the entry of enveloped viruses by targeting viral-cellular membrane fusion .
Industry: In the industrial sector, this compound is used in the synthesis of herbicides and other agrochemicals. Its derivatives are studied for their herbicidal activity and potential to control weed growth .
Wirkmechanismus
The mechanism of action of 5-(2-Hydroxypropan-2-yl)picolinic acid involves its ability to chelate metal ions. This chelation can disrupt the function of metal-dependent enzymes and proteins, leading to various biological effects. For example, it can inhibit the activity of zinc finger proteins, which are involved in viral replication and packaging . Additionally, the compound can interfere with cellular processes such as endocytosis and membrane fusion, thereby inhibiting viral entry into host cells .
Vergleich Mit ähnlichen Verbindungen
Picolinic acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Nicotinic acid:
Isonicotinic acid: It has a carboxylic acid group at the 4-position of the pyridine ring.
Uniqueness: 5-(2-Hydroxypropan-2-yl)picolinic acid is unique due to the presence of the 2-hydroxypropan-2-yl group at the 5-position, which imparts distinct chemical and biological properties. This substitution enhances its ability to form stable complexes with metal ions and increases its potential as a therapeutic agent .
Eigenschaften
Molekularformel |
C9H11NO3 |
|---|---|
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
5-(2-hydroxypropan-2-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H11NO3/c1-9(2,13)6-3-4-7(8(11)12)10-5-6/h3-5,13H,1-2H3,(H,11,12) |
InChI-Schlüssel |
FJOCWHIQHDCUBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CN=C(C=C1)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B15228518.png)
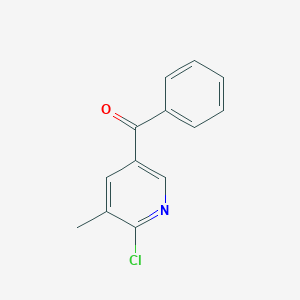
![methyl 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15228538.png)
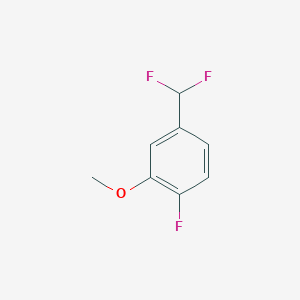
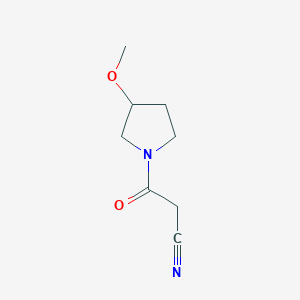

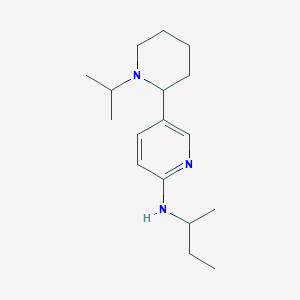

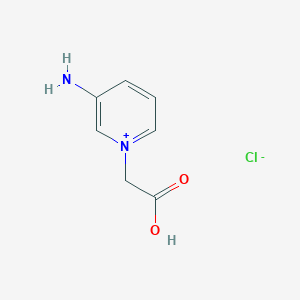
![4-Chloro-1-iodoimidazo[1,2-a]quinoxaline](/img/structure/B15228600.png)
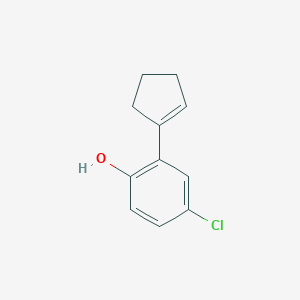

![2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B15228610.png)
![tert-Butyl 7,7-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B15228613.png)
